molecular formula C12H17ClN4O2 B2956198 N'-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride CAS No. 2061765-66-8

N'-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride

Cat. No.: B2956198
CAS No.: 2061765-66-8
M. Wt: 284.74
InChI Key: VCMPTCZWDQIASF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N’-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride” is represented by the formula C12H17ClN4O2. It has a molecular weight of 284.74.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Alzheimer's Disease Research

A study highlighted the design, synthesis, and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives, exploring their multi-target activities related to Alzheimer's disease (AD). The research demonstrated that these compounds, integrating pharmacophoric elements from donepezil and acylhydrazone linkers, showed promising AChE inhibitory activities and neuroprotective effects against amyloid-beta-induced neurodegeneration. Compound 4c emerged as a noteworthy multi-target drug prototype for AD treatment, showing significant in vitro and in vivo anti-inflammatory and neuroprotective activities, without notable toxic effects (Viegas et al., 2018).

Synthesis and Bioactivity Studies

Research into the synthesis and bioactivity of related compounds, such as 1-aryl-3-(2-hydroxyethylthio)-1-propanones, has been conducted to evaluate their cytotoxicity and carbonic anhydrase inhibitory activities. These studies provide insights into chemical modifications that could enhance the activity profile of such compounds, potentially leading to the development of new drug candidates (Unluer et al., 2016).

Antimicrobial Activity

Another avenue of research explored the synthesis and antimicrobial activity of novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives. The coupling reaction of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids led to compounds that, along with their Cu and Cd complexes, demonstrated antimicrobial activity against S. aureus and E. coli. This line of research underscores the potential of such compounds in developing new antimicrobial agents (Khattab, 2005).

Neuroprotective Agents

Further studies have focused on compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, which blocks N-methyl-D-aspartate responses and has been identified as a potent neuroprotectant. This compound shows potential in protecting cultured hippocampal neurons from glutamate toxicity, indicating its promise as a neuroprotective agent for conditions such as stroke or traumatic brain injury (Chenard et al., 1995).

Properties

IUPAC Name

N'-(piperidine-4-carbonyl)pyridine-3-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2.ClH/c17-11(9-3-6-13-7-4-9)15-16-12(18)10-2-1-5-14-8-10;/h1-2,5,8-9,13H,3-4,6-7H2,(H,15,17)(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMPTCZWDQIASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NNC(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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